molecular formula C11H16N2O B2816531 [2-(Cyclopentyloxy)pyridin-4-yl]methanamine CAS No. 954251-11-7

[2-(Cyclopentyloxy)pyridin-4-yl]methanamine

Cat. No.: B2816531
CAS No.: 954251-11-7
M. Wt: 192.262
InChI Key: ZOVABZICAJRXLO-UHFFFAOYSA-N
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Description

[2-(Cyclopentyloxy)pyridin-4-yl]methanamine (CAS: 954251-11-7) is a pyridine-derived compound featuring a methanamine group (-CH2NH2) at the 4-position and a cyclopentyloxy substituent (-O-cyclopentyl) at the 2-position of the pyridine ring. Its molecular formula is C11H16N2O, with a molecular weight of 192.26 g/mol . The compound's structure is characterized by the SMILES string C1CCC(C1)OC2=NC=CC(=C2)CN and InChIKey ZOVABZICAJRXLO-UHFFFAOYSA-N, reflecting its bicyclic ether and primary amine functionalities . It is commercially available with a purity of ≥95–98% and is primarily used in research settings .

The primary amine group offers a site for chemical derivatization or interaction with biological targets .

Properties

IUPAC Name

(2-cyclopentyloxypyridin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-8-9-5-6-13-11(7-9)14-10-3-1-2-4-10/h5-7,10H,1-4,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVABZICAJRXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954251-11-7
Record name [2-(cyclopentyloxy)pyridin-4-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclopentyloxy)pyridin-4-yl]methanamine typically involves the reaction of 2-chloropyridine with cyclopentanol in the presence of a base to form 2-(cyclopentyloxy)pyridine. This intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia or an amine source to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclopentyloxy)pyridin-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of pyridin-2-yl-methylamine, including [2-(cyclopentyloxy)pyridin-4-yl]methanamine, exhibit significant antimicrobial properties. For instance, a cyclopentyloxyimino derivative demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value of 1.6 µg/ml, reflecting its high affinity for penicillin-binding proteins . This suggests that compounds with similar structures may be developed as novel antibiotics.

Inhibitory Effects on Enzymes
The compound has been investigated for its potential as a dual inhibitor targeting soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4). In vitro studies have shown that certain derivatives exhibit subnanomolar IC50 values against sEH, indicating strong inhibitory effects that could be harnessed for treating inflammatory diseases . The structural modifications made to the compound enhance its bioavailability and efficacy, making it a candidate for further drug development.

Pharmacology

Pain Management
In preclinical models, derivatives of this compound have been shown to reduce inflammatory pain effectively. For example, a compound derived from this class was observed to significantly decrease pain responses in rat models without altering normal exploratory behavior . This highlights its potential application in developing analgesics with fewer side effects compared to traditional pain medications.

CNS Activity
The compound's ability to cross the blood-brain barrier has been noted, suggesting potential applications in treating central nervous system disorders. Its structural characteristics allow for interactions with various neurotransmitter systems, which may lead to novel treatments for conditions such as depression and anxiety.

Material Science

Polymer Applications
Research indicates that this compound can be utilized in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. The chemical structure allows for functionalization that can tailor the material properties for specific applications in coatings and composites .

Case Studies

Study Findings Implications
Antimicrobial Activity StudyCyclopentyloxyimino derivatives exhibited potent activity against MRSA.Potential development of new antibiotics targeting resistant bacteria.
Pain Management ResearchDerivatives showed significant pain reduction in inflammatory models.Opportunities for developing new analgesics with reduced side effects.
Polymer Synthesis InvestigationEnhanced thermal stability and mechanical properties in polymer matrices.Potential applications in advanced material engineering.

Mechanism of Action

The mechanism of action of [2-(Cyclopentyloxy)pyridin-4-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopentyloxy group and the methanamine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares [2-(cyclopentyloxy)pyridin-4-yl]methanamine with pyridin-4-yl methanamine derivatives featuring alternative substituents.

Structural and Physicochemical Comparisons

The table below summarizes structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound Cyclopentyloxy C11H16N2O 192.26 High lipophilicity; research use
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine 2-Fluorophenoxy C12H11FN2O 218.23 Enhanced electronegativity
[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine 4-Methoxyphenoxy C13H14N2O2 230.26 Increased steric bulk
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine 4-(4-Fluorophenyl)piperazine C16H19N4F 286.34 Extended conjugation; CNS targets
(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine Pyrrolidin-1-yl C10H15N3 177.25 Basic nitrogen for salt formation
[2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride Azepan-1-yl C12H20Cl2N3 278.22 Improved solubility (HCl salt)
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenoxy substituent introduces electronegativity, which may enhance hydrogen bonding with targets . Piperazine and pyrrolidine substituents add basic nitrogen atoms, enabling salt formation (e.g., dihydrochloride in ) and improving aqueous solubility .

No direct biological data is available for the parent compound, but its analogs are explored in antiplasmodial (e.g., imidazopyridines in ) and peptidase inhibition studies (e.g., cathepsin K modifiers in ).

Positional Isomers and Scaffold Variations

  • [4-(2-Methylphenoxy)pyridin-2-yl]methanamine (CAS: 81630-84-4) demonstrates how substituent position affects properties. The 2-pyridinyl methanamine scaffold with a 2-methylphenoxy group may exhibit distinct binding modes compared to the 4-pyridinyl parent compound .
  • [2-(Cyclopentyloxy)-4-methylphenyl]methanamine (CAS: 1250167-62-4) replaces the pyridine ring with a benzene ring, reducing aromatic nitrogen’s electronic effects while retaining the cyclopentyloxy group .

Biological Activity

[2-(Cyclopentyloxy)pyridin-4-yl]methanamine, also known by its CAS number 954251-11-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of 2-(Cyclopentyloxy)pyridine : This is achieved by reacting 2-chloropyridine with cyclopentanol in the presence of a base.
  • Reductive Amination : The intermediate pyridine is subjected to reductive amination with formaldehyde and an amine source to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopentyloxy group and the methanamine moiety facilitate hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function .

Biological Applications

  • Enzyme Interactions : The compound can be used to study enzyme interactions due to its structural similarity to biologically active molecules.
  • Receptor Binding : It has potential applications in receptor binding studies, which are crucial for drug development .

Case Studies and Research Findings

Recent research has highlighted the compound's promising biological activities:

  • A study indicated that derivatives similar to this compound exhibited cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer). Notably, certain derivatives showed stronger activity compared to standard anticancer drugs like doxorubicin .
  • Another investigation into the compound's mechanism revealed its effectiveness in modulating cytokine release in human peripheral blood mononuclear cells. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to interact differently than related compounds. Below is a comparison table:

Compound NameKey FeaturesBiological Activity
This compoundContains both cyclopentyloxy and methanamine groupsPotential enzyme inhibitor
[2-(Cyclopentyloxy)pyridine]Lacks methanamine groupLimited biological versatility
[4-(Cyclopentyloxy)pyridine]Different position of cyclopentyloxy groupAltered reactivity

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